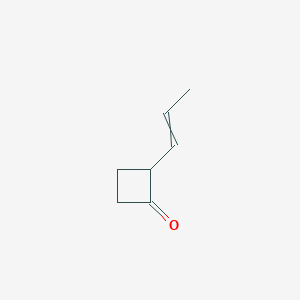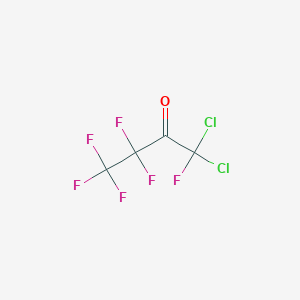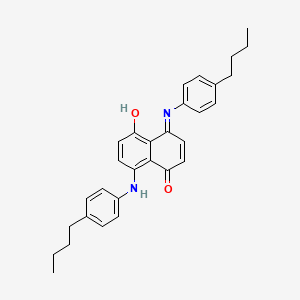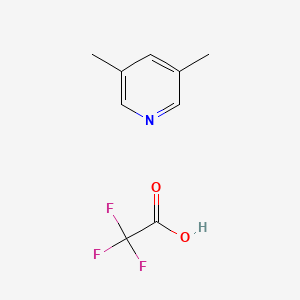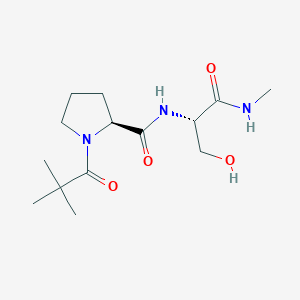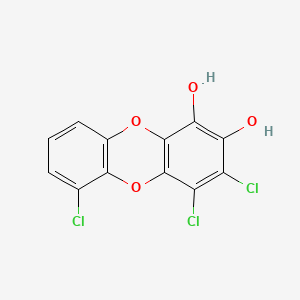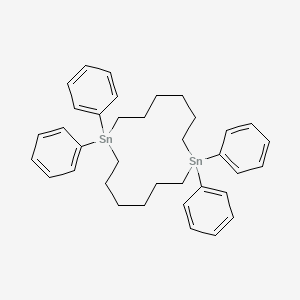
1,1,8,8-Tetraphenyl-1,8-distannacyclotetradecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,8,8-Tetraphenyl-1,8-distannacyclotetradecane is a unique organotin compound characterized by its cyclic structure and the presence of tin atoms
Métodos De Preparación
The synthesis of 1,1,8,8-Tetraphenyl-1,8-distannacyclotetradecane typically involves the reaction of organotin precursors under specific conditions. One common method includes the use of phenyl-substituted tin compounds in a cyclization reaction. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the successful formation of the cyclic structure.
Industrial production methods for this compound are not widely documented, suggesting that it is primarily synthesized for research purposes rather than large-scale industrial applications.
Análisis De Reacciones Químicas
1,1,8,8-Tetraphenyl-1,8-distannacyclotetradecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of tin oxides and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced tin species.
Substitution: The phenyl groups attached to the tin atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1,8,8-Tetraphenyl-1,8-distannacyclotetradecane has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of organotin compounds and their reactivity.
Biology: Research is ongoing to explore its potential biological activity and interactions with biological molecules.
Industry: While not widely used industrially, it serves as a reference compound in the development of new organometallic materials.
Mecanismo De Acción
The mechanism by which 1,1,8,8-Tetraphenyl-1,8-distannacyclotetradecane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tin atoms in the compound can coordinate with various biological molecules, potentially altering their function. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows for diverse interactions.
Comparación Con Compuestos Similares
1,1,8,8-Tetraphenyl-1,8-distannacyclotetradecane can be compared with other organotin compounds such as:
Tetraphenyltin: Similar in having phenyl groups attached to tin but lacks the cyclic structure.
Hexaphenylditin: Contains two tin atoms with phenyl groups but differs in its linear structure.
Cyclotetrastannane: Another cyclic organotin compound but with different substituents and ring size.
The uniqueness of this compound lies in its specific cyclic structure and the arrangement of tin and phenyl groups, which confer distinct chemical and physical properties.
Conclusion
This compound is a fascinating compound with a range of applications in scientific research Its unique structure and reactivity make it a valuable subject of study in organometallic chemistry, with potential implications in biology, medicine, and industry
Propiedades
Número CAS |
87518-36-3 |
|---|---|
Fórmula molecular |
C36H44Sn2 |
Peso molecular |
714.2 g/mol |
Nombre IUPAC |
1,1,8,8-tetraphenyl-1,8-distannacyclotetradecane |
InChI |
InChI=1S/4C6H5.2C6H12.2Sn/c4*1-2-4-6-5-3-1;2*1-3-5-6-4-2;;/h4*1-5H;2*1-6H2;; |
Clave InChI |
ZBGHZOXHZKMALY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC[Sn](CCCCCC[Sn](CC1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


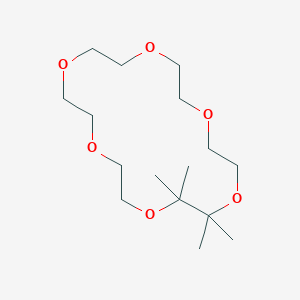
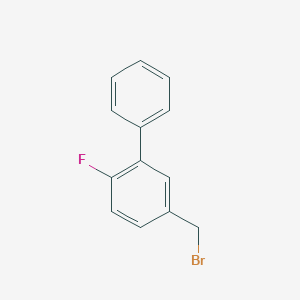
![N-(2-Ethylhexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14407842.png)
![1,1'-{1,4-Phenylenebis[(1-isocyanoethane-2,1-diyl)sulfonyl]}bis(4-methylbenzene)](/img/structure/B14407850.png)
![(1S,3S,4R)-2,2,3-Trimethylbicyclo[2.2.1]heptane](/img/structure/B14407857.png)

